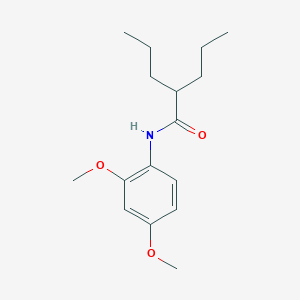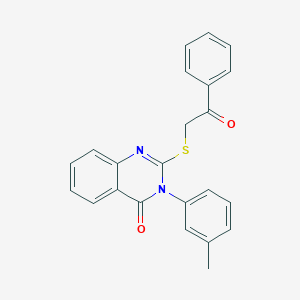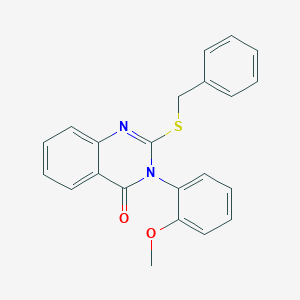
N-(2,4-dimethoxyphenyl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-propylpentanamide, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive stimulants. It is a derivative of methamphetamine and has been used for various purposes, including as a nasal decongestant and a recreational drug. However, in recent years, propylhexedrine has gained attention for its potential therapeutic applications in scientific research.
作用機序
Propylhexedrine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a releasing agent, promoting the release of these neurotransmitters from their storage sites. This leads to increased activity in the brain and a feeling of increased energy and alertness.
Biochemical and Physiological Effects
Propylhexedrine has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases body temperature and can lead to sweating and dehydration. In addition, it can cause euphoria, increased sociability, and improved cognitive function.
実験室実験の利点と制限
Propylhexedrine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a well-defined mechanism of action, allowing for precise control of its effects. However, N-(2,4-dimethoxyphenyl)-2-propylpentanamideine also has limitations. It is a controlled substance and must be handled with care to prevent misuse. It can also have significant side effects, such as cardiovascular complications and addiction potential.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-propylpentanamideine. One area of interest is its potential use in treating substance use disorders, particularly in reducing cravings for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in enhancing cognitive function, particularly in individuals with cognitive impairments. Finally, research on the long-term effects of N-(2,4-dimethoxyphenyl)-2-propylpentanamideine use is needed to fully understand its safety and efficacy.
合成法
Propylhexedrine is synthesized from the precursor compound, methamphetamine. The synthesis involves the reduction of the nitro group of methamphetamine using a reducing agent such as hydrogen gas or iron powder, followed by the addition of a propyl group to the resulting amine using a Friedel-Crafts reaction. The final product is then purified through recrystallization.
科学的研究の応用
Propylhexedrine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
279.37 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO3/c1-5-7-12(8-6-2)16(18)17-14-10-9-13(19-3)11-15(14)20-4/h9-12H,5-8H2,1-4H3,(H,17,18) |
InChIキー |
KWMOECUUPNDFOB-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
正規SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)

![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)


![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
